molecular formula C15H24ClN3O2 B1665408 Acecainide hydrochloride CAS No. 34118-92-8

Acecainide hydrochloride

Cat. No.: B1665408
CAS No.: 34118-92-8
M. Wt: 313.82 g/mol
InChI Key: IYEWBJUCJHKLHD-UHFFFAOYSA-N
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Description

Acecainide hydrochloride, also known as N-acetylprocainamide hydrochloride, is a Class III antiarrhythmic agent. It is the N-acetylated metabolite of procainamide, a Class Ia antiarrhythmic drug. This compound is primarily used to manage and treat cardiac arrhythmias by stabilizing the heart’s rhythm .

Mechanism of Action

Target of Action

Acecainide, also known as N-acetylprocainamide (NAPA), is an antiarrhythmic drug . It is the N-acetylated metabolite of procainamide . As a Class III antiarrhythmic agent, it is primarily targeted at cardiac tissues to regulate heart rhythm .

Mode of Action

As a metabolite of procainamide, it is believed to share similar antiarrhythmic properties. Procainamide works by blocking certain types of sodium channels in the heart, slowing the rate at which electrical signals pass through the heart muscle. This helps to restore normal heart rhythm and prevent arrhythmias .

Biochemical Pathways

As a metabolite of procainamide, it is likely involved in the regulation of cardiac electrical activity. By blocking sodium channels, it can affect the propagation of electrical signals through the heart, which can influence the heart’s rhythm .

Pharmacokinetics

Acecainide is metabolized in the liver to acecainide by N-acetyltransferase, an enzyme that is genetically determined . The bioavailability of Acecainide when administered orally is approximately 85% . It has a protein binding of about 10% . The elimination half-life of Acecainide ranges from 4.3 to 15.1 hours , and it is primarily excreted via the kidneys .

Result of Action

The primary result of Acecainide’s action is the regulation of heart rhythm. By blocking sodium channels in the heart, it slows the rate of electrical signal propagation, helping to restore normal heart rhythm and prevent arrhythmias . It is only partially as active as procainamide, and when checking levels, both must be included in the final calculation .

Action Environment

The action of Acecainide can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism of Acecainide, influencing its efficacy and stability . Additionally, renal function can impact the elimination of Acecainide, potentially affecting its action . Furthermore, there is an overlap in plasma concentrations required for therapeutic efficacy and those associated with adverse effects .

Biochemical Analysis

Biochemical Properties

Acecainide hydrochloride plays a significant role in biochemical reactions. It is known to bind to potassium channels and delay phase 3 repolarization . This interaction with potassium channels is crucial in its function as an antiarrhythmic agent .

Cellular Effects

This compound has various effects on cells. It can decrease the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period . In humans, this compound can cause cardiac toxicity that results in torsades de pointes . It can also decrease renal function when accumulated during a procainamide therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to potassium channels, which delays phase 3 repolarization . These electrophysiological changes decrease the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period .

Temporal Effects in Laboratory Settings

It is known that this compound has a half-life of 4.3–15.1 hours , indicating its stability in the body over time.

Dosage Effects in Animal Models

It is known that this compound has positive inotropic effects in animals, but it also causes negative chronotropic and hypotensive activity .

Metabolic Pathways

This compound is metabolized in the liver to acecainide by N-acetyltransferase, an enzyme that is genetically determined . This enzyme catalyzes the transfer of acetyl groups from acetyl-CoA to arylamines and aromatic amines such as procainamide .

Transport and Distribution

This compound has a volume of distribution of 1.5 L/kg, which is less than the volume of distribution of procainamide (2.0 L/kg) . Because of this low volume of distribution, it can be concluded that the medicine is thought to be confined in the plasma or liquid parts of the blood .

Subcellular Localization

Given its role as a potassium-channel blocker , it is likely that it localizes to the cell membrane where these channels are located.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acecainide hydrochloride is synthesized from procainamide through an acetylation reaction. This process involves the transfer of an

Properties

IUPAC Name

4-acetamido-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19;/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWBJUCJHKLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32795-44-1 (Parent)
Record name Acecainide hydrochloride [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1045748
Record name Acecainide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34118-92-8
Record name Acecainide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34118-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acecainide hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acecainide hydrochloride
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Record name Acecainide hydrochloride
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Record name N,N-diethyl-2-aminoethylcarbamoylacetanilide
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Record name ACECAINIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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